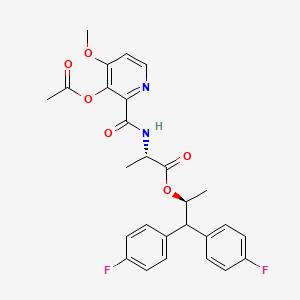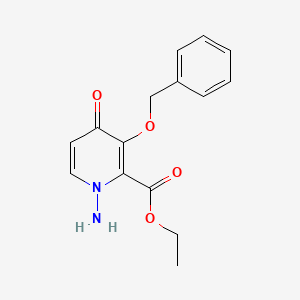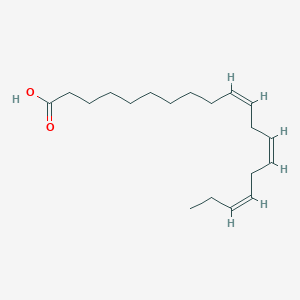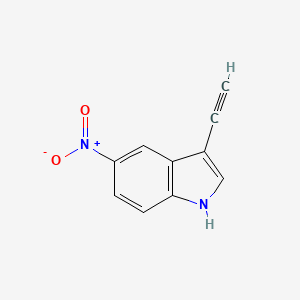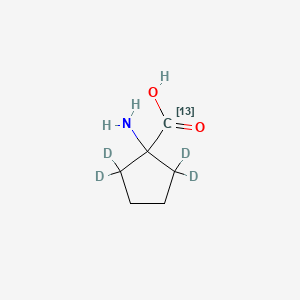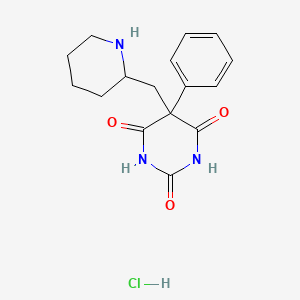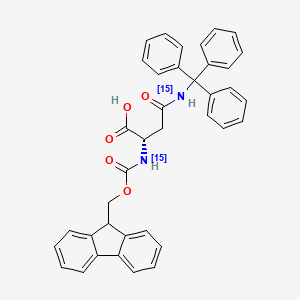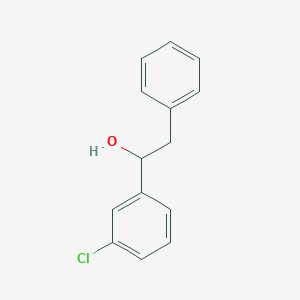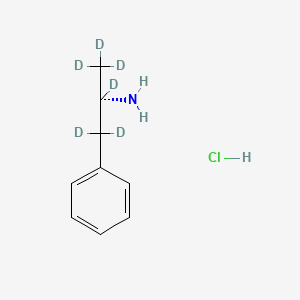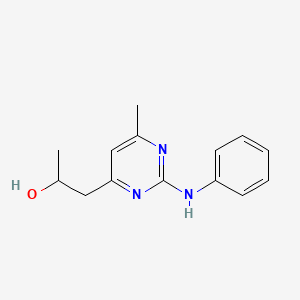
Mepanipyrim-2-hydroxypropyl
描述
Mepanipyrim-2-hydroxypropyl is a metabolite of the fungicide mepanipyrim. It is primarily used as a high-purity reference material for accurate residue analysis in food and environmental samples . The compound has the molecular formula C14H17N3O and a molecular weight of 243.30 g/mol .
作用机制
Target of Action
Mepanipyrim-2-hydroxypropyl is a fungicide that primarily targets plant pathogenic fungi, including Botrytis cinerea, Venturia inaequaris, Alternaria alternata, and Monilinia fructicola . These fungi are responsible for various plant diseases, and the compound’s action against them helps protect plant tissues from infection .
Mode of Action
This compound acts on the Golgi apparatus within cells . It inhibits retrograde Golgi-to-ER trafficking induced by certain compounds . This selective inhibition disrupts the normal functioning of the targeted fungi, thereby controlling the spread of fungal diseases .
Biochemical Pathways
The compound affects the exocytic and endocytic trafficking of proteins and lipids within cells . It also influences the synthesis and back-exchange of certain sphingolipids, and induces an accumulation of LDL-derived, unesterified cholesterol .
Result of Action
The primary result of this compound’s action is the inhibition of fungal growth and spread . By disrupting the normal functioning of the fungi, it prevents them from invading plant tissues and causing disease . On a molecular level, it causes changes in protein and lipid trafficking within cells, and induces the accumulation of certain biochemical substances .
生化分析
Cellular Effects
Mepanipyrim-2-hydroxypropyl has shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex and involves interactions at the molecular level with various biomolecules . These interactions can lead to changes in gene expression and can involve enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with various enzymes or cofactors, and can also include effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes interactions with any transporters or binding proteins, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
The preparation of mepanipyrim involves several steps. Initially, phenyl guanidine salt reacts with ethyl acetoacetate to form phenylamino pyrimidone. This intermediate then reacts with phosphorus oxychloride to produce 2-chloro-pyrimidine phenylamine. Finally, a coupling reaction between 2-chloro-pyrimidine phenylamine and an alkyne yields mepanipyrim . The synthetic route for mepanipyrim-2-hydroxypropyl, however, is not explicitly detailed in the available literature.
化学反应分析
Mepanipyrim-2-hydroxypropyl undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Mepanipyrim-2-hydroxypropyl is extensively used in scientific research for residue analysis in food safety and environmental monitoring . It serves as a reference material to calibrate analytical instruments and validate methods, ensuring precise quantification of pesticide residues. This compound is crucial for laboratories to meet stringent regulatory standards and maintain high analytical accuracy .
相似化合物的比较
Mepanipyrim-2-hydroxypropyl is unique due to its specific use as a high-purity reference material for residue analysis. Similar compounds include other metabolites of fungicides and pesticides used for analytical purposes. this compound stands out for its high purity and reliability in ensuring accurate residue analysis .
属性
IUPAC Name |
1-(2-anilino-6-methylpyrimidin-4-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10-8-13(9-11(2)18)17-14(15-10)16-12-6-4-3-5-7-12/h3-8,11,18H,9H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAYAFSHSPPBTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=CC=C2)CC(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401020851 | |
| Record name | 1-(2-Anilino-6-methyl-4-pyrimidinyl)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204571-52-8 | |
| Record name | 1-(2-Anilino-6-methyl-4-pyrimidinyl)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


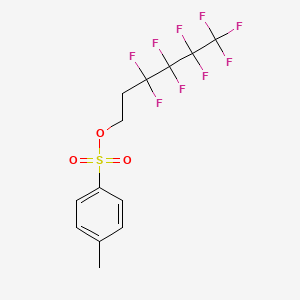
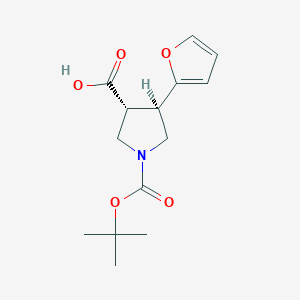
![2-{(E)-[(4-bromo-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B6595158.png)
